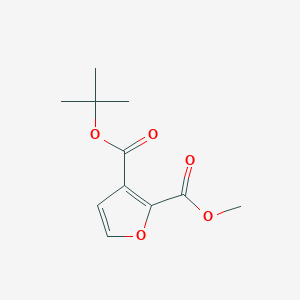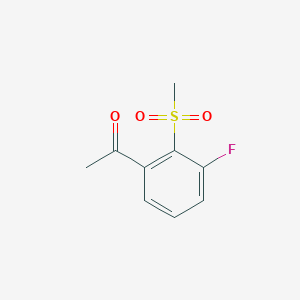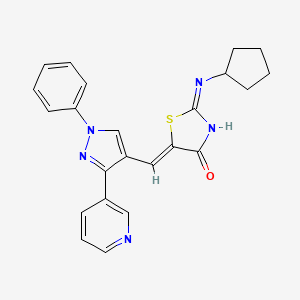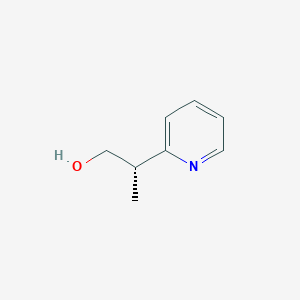
(S)-2-(pyridin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(pyridin-2-yl)propan-1-ol is a chiral alcohol with a pyridine ring attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyridin-2-yl)propan-1-ol typically involves the enantioselective reduction of 2-(pyridin-2-yl)propan-1-one. One common method is the asymmetric transfer hydrogenation using a chiral catalyst. The reaction conditions often include a hydrogen donor such as isopropanol and a chiral ruthenium or rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(pyridin-2-yl)propan-1-one.
Reduction: The compound can be reduced to form the corresponding alkane, 2-(pyridin-2-yl)propane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 2-(pyridin-2-yl)propan-1-one
Reduction: 2-(pyridin-2-yl)propane
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
(S)-2-(pyridin-2-yl)propan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the preparation of functional materials, such as ligands for metal complexes.
Mécanisme D'action
The mechanism of action of (S)-2-(pyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the chiral center can provide enantioselectivity in binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(pyridin-2-yl)propan-1-ol: The enantiomer of (S)-2-(pyridin-2-yl)propan-1-ol with similar chemical properties but different biological activity.
2-(pyridin-2-yl)ethanol: A related compound with a shorter carbon chain.
2-(pyridin-2-yl)propan-1-one: The oxidized form of this compound.
Uniqueness
This compound is unique due to its chiral nature, which can impart enantioselectivity in chemical reactions and biological interactions. This property makes it valuable in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(2S)-2-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
Clé InChI |
OXZXELXVPQSDGR-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CO)C1=CC=CC=N1 |
SMILES canonique |
CC(CO)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




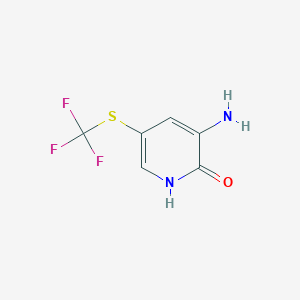
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
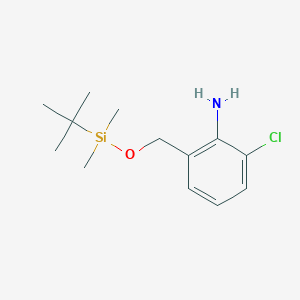

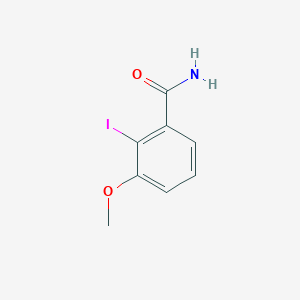
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
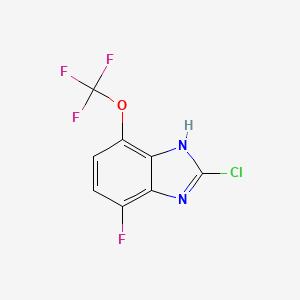
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
